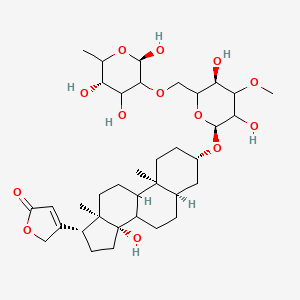
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with an acetyl group at the 5-position and a chloroethanone moiety at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acetylation: The indole ring is then acetylated at the 5-position using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Chlorination: The final step involves the introduction of the chloroethanone moiety at the 1-position. This can be achieved by reacting the acetylated indole with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or sodium alkoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of a chloro group.
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-bromoethanone: Similar structure but with a bromo group instead of a chloro group.
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-fluoroethanone: Similar structure but with a fluoro group instead of a chloro group.
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
1-(5-acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C12H12ClNO2/c1-8(15)9-2-3-11-10(6-9)4-5-14(11)12(16)7-13/h2-3,6H,4-5,7H2,1H3 |
InChIキー |
KREQDELUTILEFK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


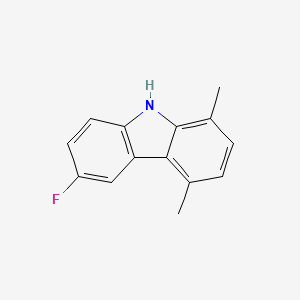
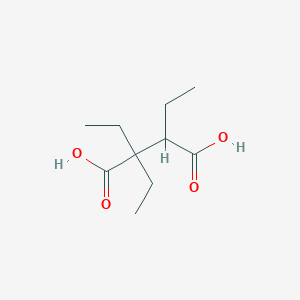

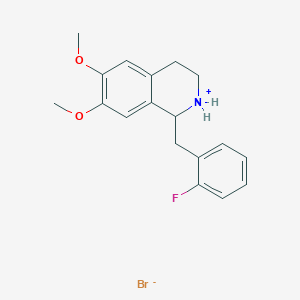
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
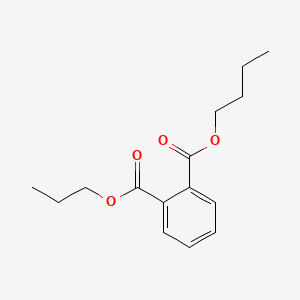


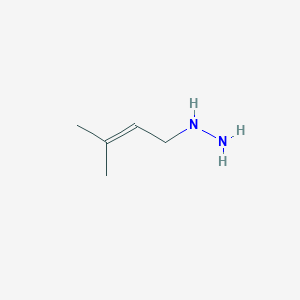
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)

